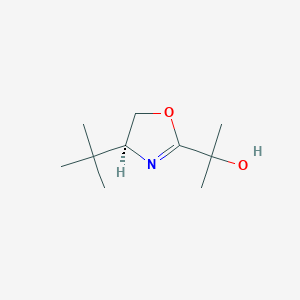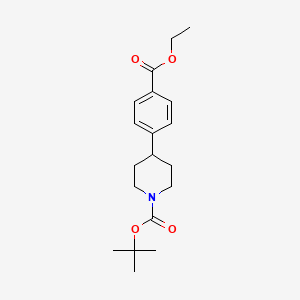
2,3-Bis(trimethylsilyl)naphthalene
描述
2,3-Bis(trimethylsilyl)naphthalene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to the naphthalene ring at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(trimethylsilyl)naphthalene typically involves the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反应分析
Types of Reactions: 2,3-Bis(trimethylsilyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted naphthalenes with different degrees of hydrogenation.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
科学研究应用
2,3-Bis(trimethylsilyl)naphthalene has several applications in scientific research:
作用机制
The mechanism of action of 2,3-Bis(trimethylsilyl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl groups. These groups can stabilize reactive intermediates, facilitate the formation of new bonds, and enhance the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
相似化合物的比较
1,8-Bis(dimethylamino)naphthalene (DMAN): Known for its high basicity and use as a proton sponge.
1,4-Bis(trimethylsilyl)naphthalene: Similar to 2,3-Bis(trimethylsilyl)naphthalene but with different substitution positions, affecting its reactivity and applications.
Uniqueness: Its ability to undergo a wide range of chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
trimethyl-(3-trimethylsilylnaphthalen-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Si2/c1-17(2,3)15-11-13-9-7-8-10-14(13)12-16(15)18(4,5)6/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIBEHSKGLAUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572116 | |
| Record name | (Naphthalene-2,3-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184633-78-1 | |
| Record name | (Naphthalene-2,3-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


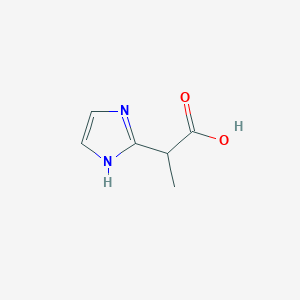
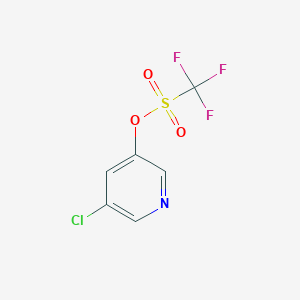
![Carbamic acid, [3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester](/img/structure/B3395116.png)
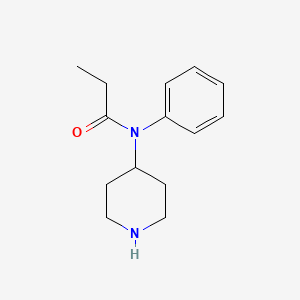
![(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B3395125.png)
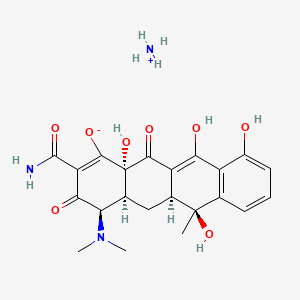
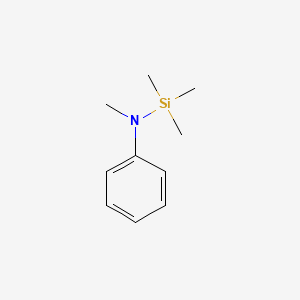
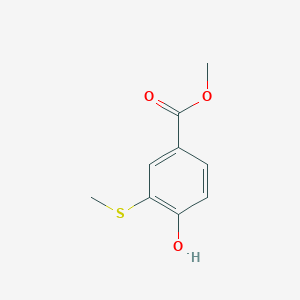

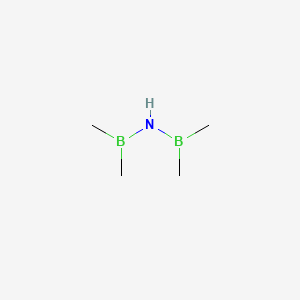
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B3395186.png)
![8-Ethylimidazo[1,2-a]pyridine](/img/structure/B3395190.png)
